molecular formula C10H8F3NO B8152556 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B8152556
M. Wt: 215.17 g/mol
InChI Key: XIKVVVIMXYMCIG-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where a trifluoromethyl group is added to a carbon-centered radical intermediate . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzoic acid, while reduction could produce trifluoroethoxybenzylamine.

Scientific Research Applications

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence various biochemical pathways and cellular processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2,2,2-trifluoroethoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-5-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-7-2-8(5-14)4-9(3-7)15-6-10(11,12)13/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKVVVIMXYMCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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